REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.C1C(=O)N([I:17])C(=O)C1>>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[I:17]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC(=N1)N)N
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Name
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Quantity
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39 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)I
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Yield
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Type
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CUSTOM
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Details
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after precipitation of the product from water
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Name
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|
Type
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product
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Smiles
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ClC1=C(C(=NC(=N1)N)N)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |